molecular formula C19H23FN2O B2505942 N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 899975-29-2

N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-2-(4-fluorophenyl)acetamide

Cat. No. B2505942
CAS RN: 899975-29-2
M. Wt: 314.404
InChI Key: LWNLMCFXYHVUEK-UHFFFAOYSA-N
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Description

The compound "N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-2-(4-fluorophenyl)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves multi-step reactions, starting from basic aromatic compounds or aniline derivatives. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides involves the exploration of different N-acyl, N-alkyl, and amino functions, with variations at the carbon adjacent to the amide nitrogen . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide includes stirring specific reactants in dry dichloromethane, followed by recrystallization . These methods may provide a foundation for synthesizing the compound of interest, suggesting that a similar approach could be taken, possibly involving the use of dimethylamine and p-tolyl-ethyl derivatives as starting materials.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often elucidated using spectroscopic techniques and X-ray diffraction analysis. For example, the crystal structure of an anticancer drug derivative was determined to crystallize in the orthorhombic crystal system with specific unit cell parameters, exhibiting intermolecular hydrogen bonds . Another compound, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, was analyzed using NMR and X-ray diffraction, revealing its monoclinic space group and molecular dimensions . These studies indicate that the molecular structure of the compound could be similarly analyzed to determine its conformation and potential intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be inferred from their interactions with other molecules. For instance, the antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives was evaluated, with some showing activity in the passive foot anaphylaxis assay . This suggests that the compound of interest may also have the potential to interact with biological receptors and could be tested for similar activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. For example, the crystal and molecular structure of 2-(N-nitrosomethylamino)acetamide was determined, and its hydrogen bonding patterns were found to affect its solid-state properties . The silylated derivatives of N-(2-hydroxyphenyl)acetamide were synthesized and their structures investigated, which could impact their reactivity and physical properties . These insights suggest that the physical and chemical properties of "N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-2-(4-fluorophenyl)acetamide" could be similarly influenced by its molecular conformation and substituents.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been synthesized and evaluated for antiallergy activity, demonstrating activity in the passive foot anaphylaxis assay but not in the guinea pig anaphylaxis assay. This suggests its potential for developing antiallergic medications (Walsh et al., 1990).
  • Another study explored the chemistry and synthetic utility of similar dimethylamino compounds, showing their reactions with vicinal cis-diols to produce cyclic acetals, useful as temporary protecting groups in organic synthesis (Hanessian & Moralioglu, 1972).

Pharmacological Applications

  • Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols revealed antipsychotic-like profiles in behavioral animal tests for compounds structurally related to N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-2-(4-fluorophenyl)acetamide, without interacting with dopamine receptors. This suggests potential for developing novel antipsychotic agents (Wise et al., 1987).

Diagnostic and Imaging Applications

  • A hydrophobic radiofluorinated derivative was used in conjunction with positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients, indicating its utility in diagnostic assessment and monitoring of Alzheimer's disease (Shoghi-Jadid et al., 2002).

Insecticidal and Herbicidal Applications

  • Methylene group modifications of N-(Isothiazol-5-yl)phenylacetamides, including similar dimethylamino compounds, have shown efficacy as broad-spectrum insecticides, highlighting their potential in agricultural applications (Samaritoni et al., 1999).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-(4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O/c1-14-4-8-16(9-5-14)18(22(2)3)13-21-19(23)12-15-6-10-17(20)11-7-15/h4-11,18H,12-13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNLMCFXYHVUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-2-(4-fluorophenyl)acetamide

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